molecular formula C21H28N2O2S B388828 3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one CAS No. 312585-62-9

3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one

Cat. No.: B388828
CAS No.: 312585-62-9
M. Wt: 372.5g/mol
InChI Key: IEKIFXSJHKVQDS-UHFFFAOYSA-N
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Description

3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one is a complex organic compound with a unique structure that combines a furan ring, a thiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds.

Scientific Research Applications

3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-hexyl-5-methyl-5-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}dihydrofuran-2(3H)-one
  • 3-hexyl-5-methyl-5-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}dihydrofuran-2(3H)-one

Uniqueness

3-Hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

312585-62-9

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5g/mol

IUPAC Name

3-hexyl-5-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]oxolan-2-one

InChI

InChI=1S/C21H28N2O2S/c1-4-5-6-7-8-16-13-21(3,25-19(16)24)18-14-26-20(23-18)22-17-11-9-15(2)10-12-17/h9-12,14,16H,4-8,13H2,1-3H3,(H,22,23)

InChI Key

IEKIFXSJHKVQDS-UHFFFAOYSA-N

SMILES

CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=C(C=C3)C

Canonical SMILES

CCCCCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=C(C=C3)C

Origin of Product

United States

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